molecular formula C23H15FO5 B2790640 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate CAS No. 637752-94-4

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Cat. No.: B2790640
CAS No.: 637752-94-4
M. Wt: 390.366
InChI Key: HSPMQNZGMWLJBG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate (CAS 637752-94-4) is a chemical compound with the molecular formula C23H15FO5 and a molecular weight of 390.36 g/mol . It belongs to a class of structures related to chromones and flavones, which are privileged scaffolds in medicinal chemistry known for their diverse biological activities . Compounds based on the 3-phenyl-4H-chromen-4-one core are frequently investigated in scientific research for their potential pharmacological properties. The integration of halogen atoms, such as the fluorine present on the benzoate group of this molecule, is a common strategy in drug discovery to fine-tune a compound's properties, which can include enhancing metabolic stability and lipophilicity . This product is intended for research purposes such as use as a reference standard, as a building block in organic synthesis, or for the exploration of structure-activity relationships in bioactivity screening. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

637752-94-4

Molecular Formula

C23H15FO5

Molecular Weight

390.366

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate

InChI

InChI=1S/C23H15FO5/c1-27-17-8-4-14(5-9-17)20-13-28-21-12-18(10-11-19(21)22(20)25)29-23(26)15-2-6-16(24)7-3-15/h2-13H,1H3

InChI Key

HSPMQNZGMWLJBG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 4-fluorobenzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Biological Activity/Properties Reference
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate - Position 3 : 4-methoxyphenoxy (ether linkage) instead of 4-methoxyphenyl
- Position 2 : Methyl substituent
Higher molecular weight (420.39 g/mol); potential steric effects on protein binding
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate - Position 3 : 4-chlorophenyl (electron-withdrawing Cl)
- Position 7 : 3-methoxybenzoate
Increased lipophilicity (XLogP3: 5.2); potential cytotoxicity in cancer cells
2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl piperidine-1-carboxylate - Position 7 : Piperidine-carboxylate ester (basic nitrogen)
- Linker : Ethoxy spacer
Dual AChE/BuChE inhibition (IC50: ~2 µM); improved blood-brain barrier (BBB) permeability
Tert-butyl 4-(((3-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)propyl)thio)carbonothioyl)piperazine-1-carboxylate - Position 7 : Dithiocarbamate-piperazine hybrid
- Linker : Propylthio group
Antiproliferative activity (IC50: 1.97 µM vs. PC-3 cells); cell cycle arrest via MAPK pathway

Key Findings

Substituent Effects on Bioactivity :

  • The 4-fluorobenzoate group in the target compound enhances metabolic stability compared to 4-methylbenzoate analogs (e.g., compound in ), which showed high gastrointestinal absorption but lower enzymatic inhibition potency .
  • Chlorophenyl derivatives (e.g., ) exhibit higher lipophilicity (XLogP3 >5) but may incur toxicity risks, whereas methoxyphenyl groups balance hydrophobicity and safety .

Positional Influence: Substituents at position 7 (e.g., esters vs. dithiocarbamates) dictate target selectivity. For example, dithiocarbamate hybrids () show potent antiproliferative activity, while piperidine-carboxylates () favor cholinesterase inhibition .

Physicochemical Properties: The target compound’s molecular weight (420.39 g/mol) and Lipinski parameters (e.g., H-bond acceptors: 6) align with drug-like properties, similar to analogs in and . Fluorine substitution improves BBB permeability relative to non-fluorinated esters, as seen in thiourea-modified cinnamates (), which lacked cytotoxicity due to poor membrane penetration .

Synthetic Accessibility :

  • The 4-fluorobenzoate ester is synthetically tractable via standard esterification protocols, whereas dithiocarbamate derivatives () require multi-step reactions with lower yields (~12–26%) .

Research Implications

  • Neuroprotection : The target compound’s fluorobenzoate group may enhance AChE/BuChE inhibition compared to 3-methoxybenzoate analogs (), warranting in vitro enzymatic assays .
  • Anticancer Potential: Structural similarities to dithiocarbamate hybrids () suggest possible activity against prostate cancer (PC-3) cells, though SAR studies are needed to optimize substituents .
  • ADMET Profile : Computational modeling (e.g., SwissADME) should evaluate the fluorine atom’s impact on metabolic stability and CYP450 interactions relative to chlorinated derivatives .

Biological Activity

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C24H18O5FC_{24}H_{18}O_5F and has a molecular weight of approximately 404.39 g/mol. The structure features a chromene core substituted with a methoxyphenyl group and a fluorobenzoate moiety, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds within the chromene class exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, contributing to free radical scavenging activities. In vitro studies have demonstrated that related chromene derivatives can effectively reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage-related diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's. Preliminary data suggest that derivatives with similar structures show moderate inhibition against these enzymes, indicating potential for cognitive enhancement therapies .

Enzyme IC50 (μM) Reference
AChE19.2
BChE13.2
COX-2Moderate
LOX-15Moderate

Cytotoxicity

In studies assessing cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells), related chromene derivatives exhibited varying degrees of cytotoxicity. The presence of electron-withdrawing groups (like fluorine) has been linked to enhanced cytotoxic effects, indicating that structural modifications can significantly influence therapeutic efficacy .

The biological activity of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is thought to involve multiple mechanisms:

  • Antioxidant Mechanisms : The methoxy group enhances the compound's ability to donate electrons, neutralizing free radicals.
  • Enzyme Interaction : Molecular docking studies suggest that the compound may interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions, particularly due to the presence of the fluorine atom which increases binding affinity .
  • Cytotoxic Pathways : The compound may induce apoptosis in cancer cells by disrupting cell cycle regulation pathways, although specific targets remain under investigation.

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds within the same chemical family:

  • Study on Cholinesterase Inhibition : A series of furochromones were evaluated for their ability to inhibit AChE and BChE. Compounds with halogen substitutions showed enhanced inhibitory activity, suggesting structural modifications can optimize enzyme interaction .
  • Antioxidant Efficacy : In vitro assays demonstrated that chromene derivatives significantly reduced lipid peroxidation levels in cellular models, underscoring their potential as therapeutic agents against oxidative stress-related conditions .
  • Cytotoxicity Assessment : Compounds were tested against various cancer cell lines, revealing that certain substitutions led to increased cytotoxicity and selectivity towards cancerous cells compared to normal cells .

Q & A

Basic: What are the standard synthetic routes for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate?

The synthesis typically involves multi-step organic reactions:

Chromenone Core Formation : Condensation of 4-methoxybenzaldehyde with a β-ketoester under acidic/basic conditions (e.g., HCl or NaOH catalysis) to form the chromen-4-one backbone .

Esterification : Reaction of the hydroxyl group at the 7-position of the chromenone with 4-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine (TEA) to activate the nucleophile .
Key Optimization : Use of molecular sieves to remove water and improve esterification yields (typically 60-75%) .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, fluorobenzoyl ester carbonyl at δ ~168 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • Mass Spectrometry (HR-MS) : Validate molecular weight (C₂₄H₁₇FO₆, m/z 420.1009) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Basic: How is the compound evaluated for biological activity in vitro?

  • SRB Cytotoxicity Assay :
    • Seed cancer cells (e.g., PC-3, MGC-803) in 96-well plates.
    • Treat with compound (0.1–100 µM) for 48–72 hours.
    • Fix cells with trichloroacetic acid, stain with sulforhodamine B (SRB), and measure absorbance at 564 nm to quantify cell viability .
  • IC₅₀ Calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine potency. Reported IC₅₀ values for analogues range from 1.97–10 µM .

Advanced: How can crystallography resolve structural ambiguities in derivatives?

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).
    • Collect data on a diffractometer (MoKα radiation, λ = 0.71073 Å).
    • Refine structures using SHELXL (for small molecules) or WinGX for anisotropic displacement parameters .
  • Key Metrics : Bond lengths (e.g., C=O at ~1.21 Å), torsion angles (e.g., dihedral angle between chromenone and fluorobenzoyl groups ~15°) .

Advanced: How do structural modifications impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :
    • Methoxy Group : Removal reduces potency (e.g., IC₅₀ increases from 1.97 µM to >10 µM in PC-3 cells) .
    • Fluorobenzoyl vs. Benzodioxole : Fluorobenzoyl derivatives show superior kinase inhibition (e.g., MAPK pathway modulation) compared to benzodioxole-substituted analogues .
  • Substitution at 2-Position : Methyl groups enhance metabolic stability but may reduce solubility .

Advanced: What mechanisms underlie its antiproliferative effects?

  • Cell Cycle Arrest : Flow cytometry reveals G1-phase arrest in PC-3 cells via downregulation of cyclin D1 and CDK4 .
  • Pathway Modulation :
    • MAPK Signaling : Western blotting shows reduced ERK phosphorylation at 10 µM .
    • Wnt/β-Catenin : Inhibition of β-catenin nuclear translocation (immunofluorescence) .
  • Tubulin Interaction : Chromenone core binds to β-tubulin, disrupting microtubule dynamics (competitive assay with colchicine) .

Advanced: How are computational methods used to predict activity?

  • Docking Studies (AutoDock Vina) :
    • Prepare ligand (compound) and receptor (e.g., tubulin PDB: 1SA0).
    • Simulate binding poses; prioritize low-energy conformations (ΔG < -8 kcal/mol).
    • Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Methodological Contradictions in Literature

  • Synthesis Yield Variability : Some protocols report 60% yields (TEA in DCM), while others achieve 75% using DMAP as a catalyst .
  • Biological Targets : Conflicting reports on primary targets (tubulin vs. kinases); orthogonal assays (e.g., kinase profiling vs. tubulin polymerization) are recommended to resolve this .

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